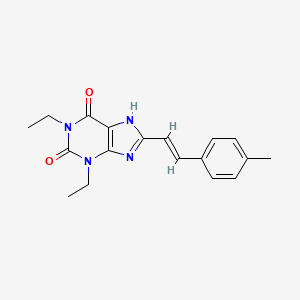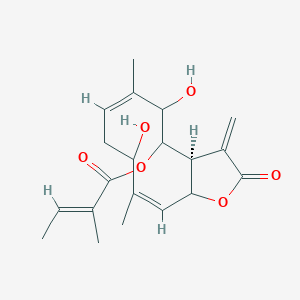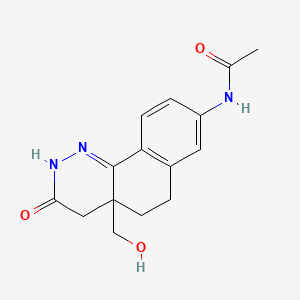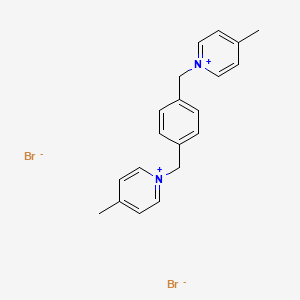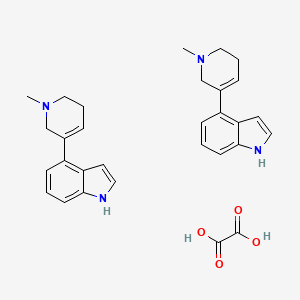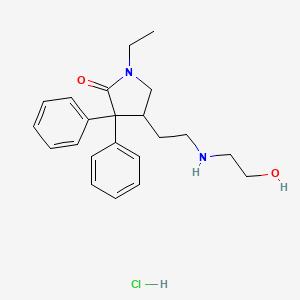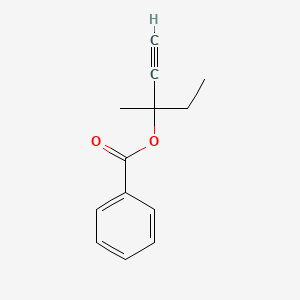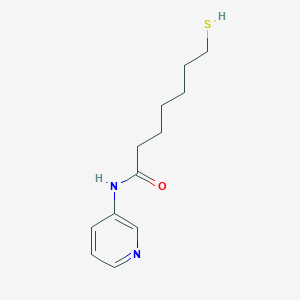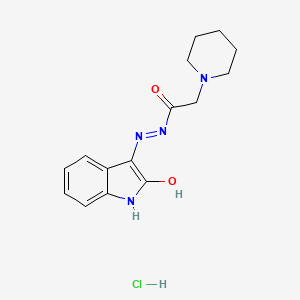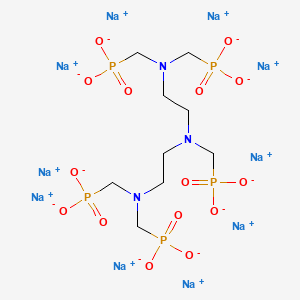
Decasodium diethylenetriaminepentamethylenephosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decasodium diethylenetriaminepentamethylenephosphonate is a chemical compound known for its chelating properties. It is commonly used in various industrial applications, including water treatment, detergents, and as a scale inhibitor. The compound is characterized by its ability to bind to metal ions, making it useful in preventing the formation of scale and deposits in various systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decasodium diethylenetriaminepentamethylenephosphonate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Diethylenetriamine with Formaldehyde: This step forms an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product.
Neutralization: The product is neutralized with sodium hydroxide to form the decasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified and dried before being packaged for use.
化学反应分析
Types of Reactions
Decasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Substitution Reactions: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron. The reaction conditions include neutral to slightly alkaline pH.
Substitution Reactions: Common reagents include halogens and other electrophiles. The reactions are usually carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Chelation: The major products are metal complexes, which are stable and soluble in water.
Substitution Reactions: The products depend on the nature of the substituent introduced.
科学研究应用
Decasodium diethylenetriaminepentamethylenephosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.
Industry: Widely used in water treatment, detergents, and as a scale inhibitor in various systems.
作用机制
The primary mechanism of action of decasodium diethylenetriaminepentamethylenephosphonate is its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to the formation of scale and deposits. The compound targets metal ions such as calcium, magnesium, and iron, forming stable complexes that are soluble in water. This action helps in maintaining the efficiency and longevity of industrial systems.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Used in similar applications but has a different structure and chelating efficiency.
Phosphonates: A broad class of compounds that includes various chelating agents with different properties.
Uniqueness
Decasodium diethylenetriaminepentamethylenephosphonate is unique due to its high chelating efficiency and stability. It forms very stable complexes with metal ions, making it highly effective in preventing scale formation. Additionally, its decasodium form enhances its solubility and ease of use in various applications.
属性
CAS 编号 |
93841-76-0 |
|---|---|
分子式 |
C9H18N3Na10O15P5 |
分子量 |
793.02 g/mol |
IUPAC 名称 |
decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |
InChI 键 |
PZWNKBUDRGSEOU-UHFFFAOYSA-D |
规范 SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



